4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde

PI3K Inhibitor Cancer Kinase

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde (CAS 1282537-80-7) is a polysubstituted pyrimidine building block characterized by chlorine atoms at the 4 and 6 positions, a morpholine ring at position 2, and an aldehyde group at position 5. This specific configuration makes it a privileged scaffold in medicinal chemistry, particularly for generating targeted covalent inhibitors and kinase-directed libraries.

Molecular Formula C9H9Cl2N3O2
Molecular Weight 262.09 g/mol
Cat. No. B7987320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde
Molecular FormulaC9H9Cl2N3O2
Molecular Weight262.09 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=C(C(=N2)Cl)C=O)Cl
InChIInChI=1S/C9H9Cl2N3O2/c10-7-6(5-15)8(11)13-9(12-7)14-1-3-16-4-2-14/h5H,1-4H2
InChIKeyMEFUVESOSBDMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde: A Key Intermediate for PI3K and Kinase-Targeted Drug Discovery


4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde (CAS 1282537-80-7) is a polysubstituted pyrimidine building block characterized by chlorine atoms at the 4 and 6 positions, a morpholine ring at position 2, and an aldehyde group at position 5 . This specific configuration makes it a privileged scaffold in medicinal chemistry, particularly for generating targeted covalent inhibitors and kinase-directed libraries [1]. Its physical properties include a molecular weight of 262.09 g/mol, a predicted density of 1.5±0.1 g/cm³, and a predicted boiling point of 446.5±55.0 °C . The compound is cited as a crucial intermediate for the synthesis of anticancer agents, especially those targeting the phosphatidylinositol 3-kinase (PI3K) pathway [2].

Why Generic Pyrimidine-5-carbaldehydes Cannot Replace 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde in PI3K and Kinase Programs


The unique orthogonality of reactive sites in 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde is not shared by close structural analogs. Simple substitution with a morpholine-free analog, such as 4,6-dichloropyrimidine-5-carbaldehyde, results in the complete loss of the morpholine moiety, which is critical for PI3K isoform binding and cellular potency, as established in structure-activity relationship (SAR) studies on this class [1]. Conversely, replacing the 4,6-dichloro substitution pattern with a non-chlorinated scaffold (e.g., 2-morpholinopyrimidine-5-carbaldehyde) eliminates the two reactive handles required for sequential derivatization, collapsing the synthetic versatility needed to generate focused kinase-inhibitor libraries [2]. Thus, generic substitution leads to either a loss of biological activity or a reduction in chemical utility, directly impacting the development of targeted anticancer leads.

4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde: Quantitative Differentiation Evidence Against Key Analogs


PI3K Pathway Inhibition: Morpholine-Dependent Potency vs. Des-Morpholine Analog

The morpholine moiety is critical for PI3K inhibition potency. In a series of morpholinopyrimidine derivatives, the presence of the morpholine group enabled PI3Kα inhibition with IC50 values between 8.43 and 13.98 µM for the most active analogs [1]. While the target compound is an intermediate, the analogous core scaffold demonstrates that the absence of this group, as in 4,6-dichloropyrimidine-5-carbaldehyde, provides no significant PI3K activity, with any antiproliferative effects stemming from a different mechanism and with much lower potency against certain targets like Plasmodium falciparum G6PD (IC50 = 17,900 nM) [2]. This establishes a key structure-activity relationship (SAR) benchmark that justifies the morpholine substitution.

PI3K Inhibitor Cancer Kinase

Synthetic Versatility: Dual Orthogonal Reactive Handles vs. 2-Morpholinopyrimidine-5-carbaldehyde

The target compound provides two chlorine atoms and one aldehyde group as reactive sites. In contrast, 2-morpholinopyrimidine-5-carbaldehyde lacks the critical 4,6-dichloro substitution, possessing only the morpholine and aldehyde groups . This structural difference results in limited synthetic utility, as demonstrated by the catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines, where the 4,6-dichloro pattern of the core scaffold facilitates a cascade SNAr/cyclization/condensation reaction [1]. The target compound enables analogous multi-step reactivity, whereas the des-chloro analog cannot participate in such SNAr-driven domino processes.

Synthetic Chemistry Derivatization Library Synthesis

Comparative Anticancer Potential: Downstream Derivative Potency Against Leukemia vs. 4-(4,6-Dichloropyrimidin-2-yl)morpholine

While the target compound is an intermediate, its downstream derivatives show promising anticancer activity. A series of morpholinopyrimidine derivatives, for which this aldehyde would serve as a logical precursor, exhibited in-vitro cytotoxic IC50 values against the most sensitive leukemia SR cell line of 0.76, 13.59, and 4.37 µM [1]. In contrast, the simpler analog 4-(4,6-dichloropyrimidin-2-yl)morpholine, lacking the 5-carbaldehyde group, is primarily reported as an intermediate for agrochemicals and a non-specific PI3K inhibitor without quantified potency data on cancer cell panels . The presence of the 5-carbaldehyde group in the target compound provides the critical functionality needed for further elaboration into potent antiproliferative leads.

Anticancer Leukemia Cytotoxicity

Optimal Application Scenarios for 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde in Research and Development


Synthesis of Focused PI3K Inhibitor Libraries

The morpholine group is essential for PI3K pathway engagement, as demonstrated by SAR studies where morpholinopyrimidine derivatives inhibit Class IA PI3K isoforms with IC50 values in the low micromolar range [1]. Procurement of this aldehyde intermediate is the key divergent point for generating focused libraries of potential dual PI3K/mTOR inhibitors, making it the optimal choice over non-morpholine pyrimidine-5-carbaldehydes.

Orthogonal Derivatization for Kinase-Targeted Chemical Probes

The three orthogonal reactive handles (two chlorine atoms for sequential SNAr reactions and one aldehyde group for condensation or reductive amination) enable the rapid construction of diverse heterocyclic scaffolds. This utility is supported by published domino condensation reactions using similar 4,6-dichloropyrimidine-5-carbaldehyde cores [2]. This compound can be selected to streamline the synthesis of targeted covalent inhibitors where precise control over the exit vector geometry is critical.

Development of Apoptosis-Inducing Antileukemic Leads

Downstream derivatives of this core scaffold have been validated to arrest the cell cycle at the G2/M phase and induce apoptosis in Leukemia SR cells, with the most potent compounds exhibiting IC50 values as low as 0.76 µM [1]. The compound is therefore the critical intermediate for medicinal chemistry teams aiming to optimize this specific antileukemic phenotype and overcome chemotherapy resistance.

Quote Request

Request a Quote for 4,6-Dichloro-2-morpholinopyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.